1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride
説明
1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor antagonist (β-blocker) derivative. Its structure comprises a propan-2-ol backbone substituted with a cyclopentylamine group at the 1-position and a 4-isopropylphenoxy group at the 3-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.
特性
IUPAC Name |
1-(cyclopentylamino)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13(2)14-7-9-17(10-8-14)20-12-16(19)11-18-15-5-3-4-6-15;/h7-10,13,15-16,18-19H,3-6,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSOTNIYFLLJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Observations :
- Amine Group Impact : The cyclopentyl group (target compound) offers a balance between lipophilicity and steric bulk compared to tert-butyl (more rigid) or octyl (highly lipophilic) groups. This may influence membrane permeability and receptor binding kinetics .
Pharmacological and Conformational Insights
- β-Blocker Activity: Propranolol derivatives () exhibit gauche conformations in the -CH(OH)-CH2-NH- side chain, critical for β-receptor antagonism. The cyclopentylamino group in the target compound may adopt similar conformations, but its ring structure could alter binding affinity compared to tert-butyl or benzimidazole analogs .
- Receptor Selectivity: Compounds with bulkier aromatic groups (e.g., naphthyl in Nadolol Impurity F) show non-selective β-blockade, while 4-isopropylphenoxy derivatives may favor β1 selectivity due to moderate steric hindrance .
Q & A
Q. What are the key synthetic pathways for synthesizing 1-(Cyclopentylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride, and how is structural integrity validated?
Methodological Answer: Synthesis typically involves a multi-step process:
Nucleophilic substitution : Reacting epichlorohydrin with 4-isopropylphenol to form the phenoxy intermediate.
Amination : Introducing the cyclopentylamine group via ring-opening of the epoxide intermediate.
Hydrochloride salt formation : Acidification with HCl in a polar solvent (e.g., ethanol).
Structural validation requires:
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
- Receptor binding assays : Use radioligand displacement studies (e.g., β-adrenergic receptors) to evaluate affinity (IC₅₀ values).
- Enzyme inhibition assays : Test against kinases or phosphatases using fluorogenic substrates.
- Cell-based assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines.
- Pharmacokinetic screening : Assess solubility (shake-flask method) and metabolic stability in liver microsomes .
Q. What analytical techniques are critical for ensuring compound purity and stability?
Methodological Answer:
- HPLC-DAD/ELSD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities (<0.5%).
- Thermogravimetric analysis (TGA) : Determine hygroscopicity and thermal decomposition profiles.
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products .
Advanced Research Questions
Q. How can reaction kinetics be optimized for the amination step to improve yield and reduce byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature (20–80°C), solvent polarity (THF vs. DMF), and catalyst (e.g., Lewis acids like ZnCl₂) to identify optimal conditions.
- In-situ monitoring : Use FTIR or Raman spectroscopy to track epoxide ring-opening progress.
- Byproduct analysis : Employ LC-MS to characterize side products (e.g., dimerization) and adjust stoichiometry to minimize their formation .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with β-adrenergic receptors.
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (RMSD < 2 Å).
- QSAR modeling : Corrogate substituent effects (e.g., cyclopentyl vs. isopropyl groups) on activity using descriptors like logP and polar surface area .
Q. How do structural modifications (e.g., substituting cyclopentyl with bicyclic groups) alter pharmacological properties?
Methodological Answer:
- Comparative SAR studies : Synthesize analogs (e.g., bicyclo[2.2.1]heptane derivatives) and evaluate:
- Lipophilicity : Measure logD (pH 7.4) via shake-flask method.
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption.
- Metabolic stability : Compare half-life (t₁/₂) in human hepatocytes.
- Crystallography : Solve X-ray structures to correlate steric effects with receptor binding .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
Methodological Answer:
- Pharmacodynamic modeling : Integrate in vitro IC₅₀ values with in vivo PK data (AUC, Cₘₐₓ) to predict efficacy.
- Tissue distribution studies : Use radiolabeled compound (¹⁴C) to quantify accumulation in target organs.
- Metabolite profiling : Identify active metabolites via LC-MS/MS and test their activity in secondary assays .
Q. How can researchers design stability-indicating methods for long-term storage formulations?
Methodological Answer:
- Excipient compatibility : Screen with mannitol, lactose, or PVP-K30 using differential scanning calorimetry (DSC).
- Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor impurities (ICH Q1A guidelines).
- Lyophilization : Optimize freeze-drying cycles (primary drying at -30°C, secondary drying at 25°C) to enhance shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
